![molecular formula C15H14O4 B455593 5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-2-furoic acid CAS No. 375351-99-8](/img/structure/B455593.png)

5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-2-furoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

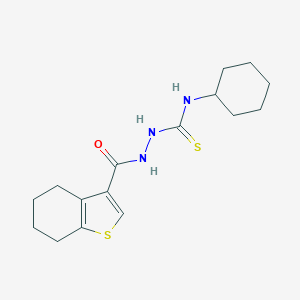

The compound “5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-2-furoic acid” is a chemical compound with the molecular formula C15H14O4 . It is a complex organic compound that contains an indene and furan ring structure .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a 2,3-dihydro-1H-inden-5-yl group attached to a furan ring via a methylene bridge . The furan ring is substituted at the 2-position with a carboxylic acid group . The compound has a molecular weight of 258.27 g/mol .Physical and Chemical Properties Analysis

The compound “this compound” has a molecular weight of 258.27 g/mol . It has a XLogP3-AA value of 3.2, indicating its lipophilicity . The compound has one hydrogen bond donor and four hydrogen bond acceptors . It also has a topological polar surface area of 59.7 Ų .Applications De Recherche Scientifique

Birch Reduction of Heterocyclic Carboxylic Acids

The Birch reduction process, particularly on heterocyclic carboxylic acids like 3-furoic acid, leads to products such as 5-alkoxytetrahydro-3-furoate esters. These compounds exhibit intriguing spectroscopic properties and are significant in studying reaction mechanisms and developing new synthetic pathways (Kinoshita, Miyano, & Miwa, 1975).

Anodic Oxidation in Protic Solvents

Anodic oxidation studies of 5-alkyl-2-furoic acids in protic solvents have been conducted to understand the reaction mechanisms and the formation of various products like γ-keto esters and 1-butenolides. This research contributes to our knowledge of electrochemical reactions in organic chemistry (Torii, Tanaka, Ogo, & Yamasita, 1971).

Synthesis of Potential Insulin Receptor Activators

3-Aryl-5-(1H-indole-3-carbonyl)-4-hydroxyfuroic acids have been synthesized, showcasing the potential of these compounds as insulin receptor activators. This research could pave the way for new treatments in diabetes management (Chou, Chen, Chen, & Chang, 2006).

Biocatalytic Production of 2,5-Furandicarboxylic Acid

Studies on the biocatalytic production of 2,5-furandicarboxylic acid (FDCA) from compounds like 2-furoic acid highlight the potential of bio-based production methods. This research contributes to the development of sustainable, bio-based polymers and chemicals (Yuan, Liu, Du, Liu, Wang, & Liu, 2019).

Improved Oxidation of Bio-based Furans

Research on the improved oxidation of bio-based furans into furan carboxylic acids using whole-cell catalysis demonstrates advancements in biocatalysis. This work contributes to the efficient synthesis of valuable chemical compounds from renewable resources (Wen, Zhang, Zong, & Li, 2020).

Orientations Futures

The future directions for research on “5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-2-furoic acid” could involve further exploration of its potential biological activities, such as its inhibitory effects on cholinesterase enzymes . Additionally, more research could be conducted to elucidate its synthesis and chemical reactions.

Propriétés

IUPAC Name |

5-(2,3-dihydro-1H-inden-5-yloxymethyl)furan-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O4/c16-15(17)14-7-6-13(19-14)9-18-12-5-4-10-2-1-3-11(10)8-12/h4-8H,1-3,9H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQKLXOGKDTYPRT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)C=C(C=C2)OCC3=CC=C(O3)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-cyano-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophen-2-yl)-5-[(2,5-dichlorophenoxy)methyl]furan-2-carboxamide](/img/structure/B455517.png)

![methyl 5-[4-(dimethylamino)phenyl]-2-{4-methoxy-3-[(2-methylphenoxy)methyl]benzylidene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B455518.png)

![16-ACETYL-13-{(E)-1-[5-(4-BROMOPHENYL)-2-FURYL]METHYLIDENE}-9-METHYL-8-OXA-12-THIA-10,15-DIAZATETRACYCLO[7.6.1.0~2,7~.0~11,15~]HEXADECA-2,4,6,10-TETRAEN-14-ONE](/img/structure/B455519.png)

![2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B455520.png)

![5-(4-methoxyphenyl)-2-{4-methoxy-3-[(2,3,5,6-tetrafluorophenoxy)methyl]benzylidene}-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B455521.png)

![3-[(4-bromophenoxy)methyl]-N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-4-yl]-4-methoxybenzamide](/img/structure/B455522.png)

![3-[(4-bromophenoxy)methyl]-4-methoxy-N-[4-(1H-pyrazol-1-ylmethyl)phenyl]benzamide](/img/structure/B455523.png)

![2-{4-methoxy-3-[(2,4,6-trichlorophenoxy)methyl]benzylidene}-7-methyl-N-(2-methylphenyl)-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B455524.png)

![N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-3-[(2-chlorophenoxy)methyl]-4-methoxybenzamide](/img/structure/B455526.png)

![16-ACETYL-13-((E)-1-{3-[(2,4-DIFLUOROPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-9-METHYL-8-OXA-12-THIA-10,15-DIAZATETRACYCLO[7.6.1.0~2,7~.0~11,15~]HEXADECA-2,4,6,10-TETRAEN-14-ONE](/img/structure/B455528.png)

![2-[(E)-1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-7-METHYL-N-(2-METHYLPHENYL)-3-OXO-5-(2-THIENYL)-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXAMIDE](/img/structure/B455531.png)

![Ethyl 4-({3-[(2-bromophenoxy)methyl]-4-methoxybenzoyl}amino)benzoate](/img/structure/B455532.png)

![2-{4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}-N-[4-(1H-pyrazol-1-yl)benzyl]acetamide](/img/structure/B455533.png)